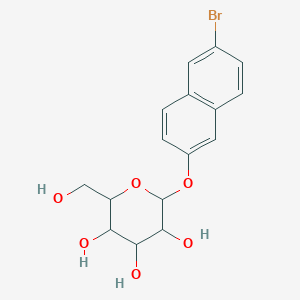

6-bromo-2-naphthyl beta-D-glucopyranoside

Overview

Description

6-Bromo-2-naphthyl beta-D-glucopyranoside is a biochemical reagent . It can be used as a biological material or organic compound for life science related research . It is a substrate for β-glycosidases .

Molecular Structure Analysis

The molecular weight of 6-bromo-2-naphthyl beta-D-glucopyranoside is 385.21 . Its molecular formula is C16H17BrO6 . The SMILES string representation of its structure is BrC1=CC(C=C2)=C(C=C1)C=C2OC@@HO)OC@@HCO .Chemical Reactions Analysis

6-Bromo-2-naphthyl beta-D-glucopyranoside serves as a substrate for β-glycosidases . When hydrolyzed, it forms an insoluble colored product .Physical And Chemical Properties Analysis

6-Bromo-2-naphthyl beta-D-glucopyranoside is a white to light yellow crystal powder . It is soluble in pyridine .Scientific Research Applications

Histochemical Localization

6-Bromo-2-naphthyl beta-D-glucopyranoside has been utilized in histochemical studies to localize beta-glycosidase activity in tissue sections. This substrate, when hydrolyzed in the presence of salt zinc compounds, forms an insoluble colored product, aiding in the detection and localization of specific enzymes. A study by Sánchez-Pérez et al. (2009) developed a method to differentiate between different beta-glycosidases in tissues using this substrate, demonstrating its applicability in almond tissues (Sánchez-Pérez et al., 2009).

Enzyme Activity in Microorganisms

Polacheck et al. (1987) investigated the beta-glucosidase activity in Candida albicans using 6-Bromo-2-naphthyl beta-D-glucopyranoside. Their research highlighted discrepancies in enzyme activity as measured by commercial kits versus experimental assays, shedding light on the enzyme's characteristics in different conditions (Polacheck et al., 1987).

Biochemical Studies

Goldbarg et al. (1958) developed a method using 6-Bromo-2-naphthyl alpha-D-glucopyranoside for assaying alpha-D-glucosidase activity in mammalian tissues and serum. This research provided insights into the enzyme's behavior under various conditions, including the effects of buffer type, pH, and substrate concentration (Goldbarg et al., 1958).

Cellular and Tissue Enzyme Studies

Seligman et al. (1954) synthesized a derivative, 6-bromo-2-naphthyl beta-D-glucopyruronoside, for histochemical demonstrations of beta-D-glucuronidase activity. Their work provided detailed procedures and results for enzyme localization in various rat tissues, contributing significantly to our understanding of enzyme distribution and concentration in different organs (Seligman et al., 1954).

Synthesis and Applications in Chemistry

Chiappe et al. (1997) explored the use of Naphthyl 3,4,6-tri-O-methyl-beta-D-glucopyranoside, a compound related to 6-Bromo-2-naphthyl beta-D-glucopyranoside, as a chiral auxiliary in asymmetric chemical reactions. Their findings demonstrated its effectiveness in achieving high facial diastereoselection, underlining the compound's potential in organic synthesis (Chiappe et al., 1997).

Mechanism of Action

Safety and Hazards

6-Bromo-2-naphthyl beta-D-glucopyranoside may cause eye and skin irritation . It may also cause respiratory and digestive tract irritation . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed .

properties

IUPAC Name |

2-(6-bromonaphthalen-2-yl)oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17BrO6/c17-10-3-1-9-6-11(4-2-8(9)5-10)22-16-15(21)14(20)13(19)12(7-18)23-16/h1-6,12-16,18-21H,7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLRXQZJJCPRATR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)Br)C=C1OC3C(C(C(C(O3)CO)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17BrO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10864599 | |

| Record name | 6-Bromonaphthalen-2-yl hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10864599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

385.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

28541-84-6 | |

| Record name | 6-Bromo-2-naphthyl alpha-D-mannopyranoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028541846 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the mechanism of action of 6-Bromo-2-naphthyl-beta-D-galactopyranoside and how is it used to detect beta-galactosidase activity?

A1: 6-Bromo-2-naphthyl-beta-D-galactopyranoside acts as a chromogenic substrate for beta-galactosidase. [, , ] When hydrolyzed by the enzyme, it releases 6-bromo-2-naphthol. This product can then undergo azo-coupling with a suitable reagent like hexazotized p-rosaniline or basic fuchsine, resulting in the formation of an insoluble reddish-brown diazonium salt. [, ] The intensity of this color change serves as a visual and quantifiable indicator of beta-galactosidase activity.

Q2: How does the localization of beta-galactosidase affect its detection using 6-Bromo-2-naphthyl-beta-D-galactopyranoside?

A2: Studies have shown that 6-Bromo-2-naphthyl-beta-D-galactopyranoside can be used to detect both intracellular and extracellular beta-galactosidase activity. [, ] For example, when using plant callus cultures or roots, the appearance of a reddish-brown coloration in the agar medium surrounding the sample indicates the presence of extracellular beta-galactosidase. [, ] This localized staining allows researchers to differentiate between the enzyme's activity inside and outside of cells.

Q3: Are there alternative substrates for detecting beta-galactosidase activity, and how do they compare to 6-Bromo-2-naphthyl-beta-D-galactopyranoside?

A3: Yes, other substrates like p-nitrophenyl-beta-D-galactopyranoside (PNPG) are also used for detecting beta-galactosidase activity. [, ] While both PNPG and 6-Bromo-2-naphthyl-beta-D-galactopyranoside are hydrolyzed by the enzyme, they differ in their detection methods. PNPG hydrolysis results in a yellow product that can be measured spectrophotometrically, while 6-Bromo-2-naphthyl-beta-D-galactopyranoside relies on a visual color change after azo-coupling. The choice of substrate depends on the specific experimental requirements and desired sensitivity.

Q4: What factors can influence the sensitivity of 6-Bromo-2-naphthyl-beta-D-galactopyranoside in detecting beta-galactosidase activity?

A4: Several factors can impact the sensitivity of this assay. One key factor is the pH of the reaction environment, as the enzymatic activity of beta-galactosidase is pH-dependent. [, ] Additionally, the concentration of the substrate, the duration of the reaction, and the presence of potential inhibitors or activators can all influence the assay's sensitivity and should be carefully considered during experimental design.

Q5: Beyond its use in enzymatic assays, are there other research applications for 6-Bromo-2-naphthyl-beta-D-galactopyranoside?

A5: While primarily employed as a substrate for beta-galactosidase detection, the unique properties of 6-Bromo-2-naphthyl-beta-D-galactopyranoside could potentially extend to other research areas. For instance, its ability to release a detectable product upon enzymatic hydrolysis might be valuable in developing novel biosensors or imaging probes. Further research is needed to explore these potential applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[5-(4-chlorophenyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]-N-cyclohexylacetamide](/img/structure/B3478725.png)

![2-[5-(4-chlorophenyl)-6-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B3478728.png)

![N-(2-ethoxyphenyl)-2-[5-(4-ethylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B3478735.png)

![5-(4-fluorophenyl)-N-(2-methoxyphenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B3478751.png)

![N-[2-(2-hydroxy-3-methoxyphenyl)-4-oxo-1,4-dihydro-3(2H)-quinazolinyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B3478754.png)

![1-({[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-4-(2-fluorophenyl)piperazine](/img/structure/B3478772.png)

![2-nitro-N-{4-[({4-[6-({4-[(2-nitrobenzoyl)amino]benzoyl}amino)-1H-benzimidazol-2-yl]phenyl}amino)carbonyl]phenyl}benzamide](/img/structure/B3478782.png)

![1,7-bis(2,4-dinitrophenyl)-N,N'-bis(2-phenylethyl)-1,7-dihydrodipyrazolo[3,4-b:4',3'-e]pyrazine-3,5-dicarboxamide](/img/structure/B3478790.png)

![2-phenyl-6-(propylthio)imidazo[1,2-a]pyridine hydrobromide](/img/structure/B3478809.png)